3-(Dimethoxymethyl)-5-((trimethylsilyl)ethynyl)pyridine 3-(Dimethoxymethyl)-5-((trimethylsilyl)ethynyl)pyridine
Brand Name: Vulcanchem
CAS No.: 879326-80-4
VCID: VC2287379
InChI: InChI=1S/C13H19NO2Si/c1-15-13(16-2)12-8-11(9-14-10-12)6-7-17(3,4)5/h8-10,13H,1-5H3
SMILES: COC(C1=CN=CC(=C1)C#C[Si](C)(C)C)OC
Molecular Formula: C13H19NO2Si
Molecular Weight: 249.38 g/mol

3-(Dimethoxymethyl)-5-((trimethylsilyl)ethynyl)pyridine

CAS No.: 879326-80-4

Cat. No.: VC2287379

Molecular Formula: C13H19NO2Si

Molecular Weight: 249.38 g/mol

* For research use only. Not for human or veterinary use.

3-(Dimethoxymethyl)-5-((trimethylsilyl)ethynyl)pyridine - 879326-80-4

Specification

CAS No. 879326-80-4
Molecular Formula C13H19NO2Si
Molecular Weight 249.38 g/mol
IUPAC Name 2-[5-(dimethoxymethyl)pyridin-3-yl]ethynyl-trimethylsilane
Standard InChI InChI=1S/C13H19NO2Si/c1-15-13(16-2)12-8-11(9-14-10-12)6-7-17(3,4)5/h8-10,13H,1-5H3
Standard InChI Key OZASIYDGVNBWMZ-UHFFFAOYSA-N
SMILES COC(C1=CN=CC(=C1)C#C[Si](C)(C)C)OC
Canonical SMILES COC(C1=CN=CC(=C1)C#C[Si](C)(C)C)OC

Introduction

3-(Dimethoxymethyl)-5-((trimethylsilyl)ethynyl)pyridine is a complex organic compound with a molecular formula of C13H19NO2Si and a CAS number of 879326-80-4 . This compound is of interest in various chemical syntheses, particularly in peptide synthesis, due to its unique functional groups .

Synthesis and Applications

The synthesis of 3-(Dimethoxymethyl)-5-((trimethylsilyl)ethynyl)pyridine typically involves the incorporation of a trimethylsilyl (TMS) group and a dimethoxymethyl group into a pyridine ring. The TMS group is commonly used as a protecting group for alkynes, facilitating further reactions such as cross-coupling reactions . The dimethoxymethyl group can be used in various organic transformations, including peptide synthesis .

Applications in Peptide Synthesis

This compound is used as a reagent in peptide synthesis due to its ability to participate in various organic reactions. The presence of the ethynyl group allows for the formation of complex molecules through cross-coupling reactions, while the dimethoxymethyl group can be transformed into other functional groups, providing versatility in synthesis .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator